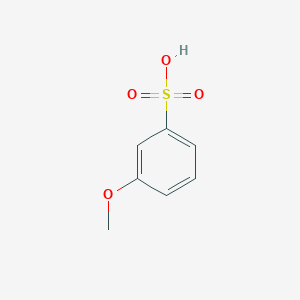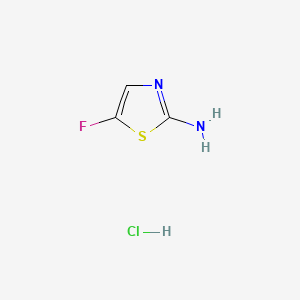
3-Methoxybenzenesulfonic acid
Overview
Description
3-Methoxybenzenesulfonic acid is a chemical compound with the molecular formula C7H8O4S . It is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Methoxybenzenesulfonic acid consists of a benzene ring substituted with a methoxy group (-OCH3) and a sulfonic acid group (-SO3H) . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
3-Methoxybenzenesulfonic acid, like other sulfonic acids, is likely to be a strong acid due to the presence of the sulfonic acid group . Other physical and chemical properties such as its density, melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Biomaterials
Sulfonated molecules like 3-Methoxybenzenesulfonic acid have found significant applications in the field of biomaterials . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties . This includes applications in hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages . The impact on cellular responses, including adhesion, proliferation, and differentiation, is also noteworthy .
Regenerative Medicine
Sulfonated biomaterials, including those derived from 3-Methoxybenzenesulfonic acid, play a crucial role in regenerative medicine . They help in tissue engineering and drug delivery, addressing some of the significant challenges in these fields .
Ion Exchange
Surface functionalization of porous materials with sulfonic acid (SO3H) groups, such as those derived from 3-Methoxybenzenesulfonic acid, is of particular interest in applications involving ion exchange .
Acidic Catalysis
Sulfonic acid functionalized materials are also used in acidic catalysis . The introduction of the highly charged sulfonate group alters the physiochemical properties of these compounds, making them suitable for various catalytic applications .
Proton Conduction
Another significant application of sulfonic acid functionalized materials is in proton conduction . This makes 3-Methoxybenzenesulfonic acid a potential candidate for applications in fuel cells and other energy storage devices .
Synthesis of Novel Compounds
3-Methoxybenzenesulfonic acid can also be used as a starting material for the synthesis of novel compounds . For instance, it can be used to synthesize a series of novel benzamide compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Methoxybenzenesulfonic acid are not well-documented in the literature. This compound is a derivative of benzenesulfonic acid, which is known to interact with various biological targets. The specific targets of 3-methoxybenzenesulfonic acid remain to be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methoxybenzenesulfonic acid are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely depend on its specific interactions with biological targets .
Result of Action
Given its potential reactivity as a sulfonic acid derivative, it could potentially participate in a variety of chemical reactions within cells, but the specific effects would depend on its targets .
properties
IUPAC Name |
3-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWHCZLBLCDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476302 | |
| Record name | 3-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34256-01-4 | |
| Record name | 3-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chemical structure of 3-Methoxybenzenesulfonic acid derivatives in relation to their biological activity?
A: While the provided research articles don't delve into the specific mechanism of action for 3-Methoxybenzenesulfonic acid or its derivatives, they highlight the importance of the aromatic ring and substituent groups in biological activity. [, ] For instance, one study focuses on 5-allyl-2-hydroxy-3-methoxybenzenesulfonic acid, a derivative exhibiting antifungal activity against Fusarium oxysporum. [] This suggests that the presence of the allyl group, along with the hydroxyl and methoxy substituents on the benzene ring, plays a crucial role in its antifungal properties. Further research is needed to elucidate the exact interaction of these structural features with their biological targets.
Q2: The research mentions eugenol as a major component of Nyctanthes arbortristis essential oil. How does eugenol relate to 3-Methoxybenzenesulfonic acid, and what are their comparative antimicrobial activities? **
A: Eugenol, chemically known as 4-allyl-2-methoxyphenol, shares structural similarities with 3-Methoxybenzenesulfonic acid, both containing a methoxy group on a benzene ring. [] The research demonstrates that both eugenol and its derivative, 5-allyl-2-hydroxy-3-methoxybenzenesulfonic acid, possess antimicrobial activities. [] Specifically, eugenol exhibited potent antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, while its derivative showed strong antifungal activity against Fusarium oxysporum. [] This highlights the potential of exploring both parent compounds and their derivatives for targeted antimicrobial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

